
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic compound that contains a thiophene ring, a quinoline ring, and a carboxamide group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Quinoline is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . Carboxamide is an organic compound that derived from carboxylic acids.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene and quinoline rings, and the introduction of the carboxamide group. Thiophene derivatives can be synthesized by various methods, including condensation reactions such as the Gewald reaction . Quinoline derivatives can be synthesized by methods such as the Skraup synthesis . The carboxamide group could potentially be introduced through a reaction with an amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and quinoline rings, and the carboxamide group. The thiophene ring would contribute to the aromaticity of the molecule, while the quinoline ring would introduce additional aromaticity and a nitrogen atom . The carboxamide group would introduce a carbonyl group and an amine group.Chemical Reactions Analysis
As a complex organic molecule, “this compound” could potentially undergo a variety of chemical reactions. The thiophene ring could potentially undergo electrophilic aromatic substitution reactions . The quinoline ring could potentially undergo reactions at the nitrogen atom . The carboxamide group could potentially undergo reactions at the carbonyl group or the amine group.Mecanismo De Acción
The exact mechanism of action of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways and molecular targets. For example, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound has antioxidant and anti-inflammatory properties. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various in vitro and in vivo studies. However, the compound has some limitations as well. For example, its solubility and stability can be an issue in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide. One of the potential areas of research is the development of novel drug formulations that can improve the solubility and stability of the compound. Another direction of research is the investigation of the compound's mechanism of action and molecular targets in more detail. Additionally, more studies are needed to evaluate the efficacy and safety of the compound in various animal models and clinical trials.
Métodos De Síntesis
The synthesis of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 2-hydroxy-7-methylquinoline with N-butylthiophene-2-carboxamide in the presence of a suitable catalyst. The reaction mixture is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)thiophene-2-carboxamide has shown promising results in various scientific research studies. It has been investigated for its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. The compound has also been studied for its anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
N-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-4-9-22(20(24)18-6-5-10-25-18)13-16-12-15-8-7-14(2)11-17(15)21-19(16)23/h5-8,10-12H,3-4,9,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRMZDOFJIPCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-bromo-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692941.png)
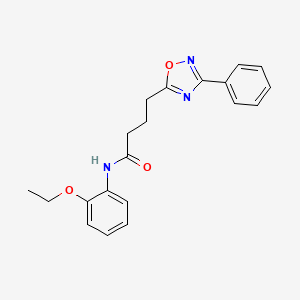

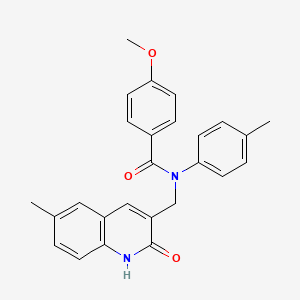
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7692961.png)
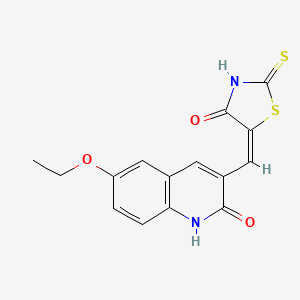
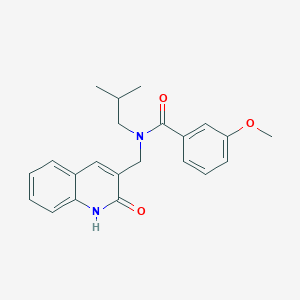


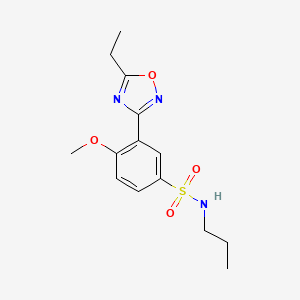
![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7693017.png)


![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole](/img/structure/B7693044.png)
